N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a dimethylamino group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves multiple steps:
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Formation of the Furan-2-yl Ethylamine Intermediate
Starting Materials: Furan-2-carboxaldehyde and dimethylamine.
Reaction: Reductive amination to form 2-(dimethylamino)-2-(furan-2-yl)ethanol.
Conditions: Catalytic hydrogenation using a palladium catalyst.
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Oxalamide Formation
Starting Materials: 2-(dimethylamino)-2-(furan-2-yl)ethanol and 2,3-dimethylphenyl isocyanate.
Reaction: Condensation reaction to form the oxalamide linkage.
Conditions: Typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives of the furan ring or the dimethylamino group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride.
Products: Reduced forms of the oxalamide or furan ring.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Products: Substituted derivatives at the furan ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
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Biology
- Potential use in studying enzyme interactions due to its unique structure.
- Investigated for its effects on cellular processes.
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Medicine
- Explored for potential therapeutic applications, such as in drug design.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
N1-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-5-8-14(13(12)2)20-18(23)17(22)19-11-15(21(3)4)16-9-6-10-24-16/h5-10,15H,11H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLERQUWYUMFQFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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